N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(furan-3-yl)pyridin-3-ylmethanamine and 2-(trifluoromethyl)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.
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Preparation of 5-(furan-3-yl)pyridin-3-ylmethanamine
- Reacting furan-3-carbaldehyde with 3-aminopyridine in the presence of a reducing agent like sodium borohydride.
- Purification of the resulting amine through recrystallization or column chromatography.
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Preparation of 2-(trifluoromethyl)benzoyl chloride
- Reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.
- Distillation to obtain the pure acyl chloride.
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Coupling Reaction
- Combining 5-(furan-3-yl)pyridin-3-ylmethanamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
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Oxidation
- The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction
- The nitro group (if present) on the pyridine ring can be reduced to an amine.
- Typical reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
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Substitution
- The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
- Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Bases: Triethylamine, sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
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Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its unique structural features.
- Investigation of its biological activity against various targets such as enzymes and receptors.
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Materials Science
- Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
- Exploration of its properties in the context of organic photovoltaic cells.
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Chemical Biology
- Employed as a probe to study biological pathways and molecular interactions.
- Used in the synthesis of labeled compounds for imaging and diagnostic purposes.
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Industrial Applications
- Potential use as a catalyst or catalyst precursor in organic synthesis.
- Investigation of its properties as a stabilizer or additive in polymer chemistry.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking and hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-chlorobenzamide: Contains a chloro group instead of a trifluoromethyl group.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-nitrobenzamide: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHNAJSDMDTFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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